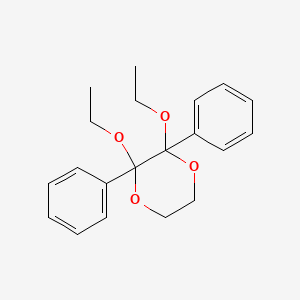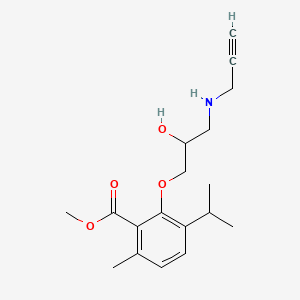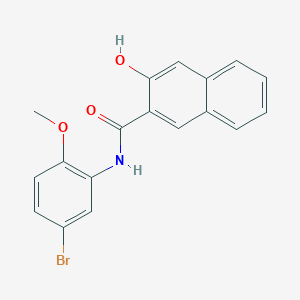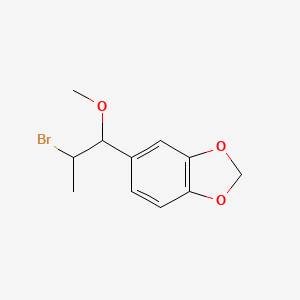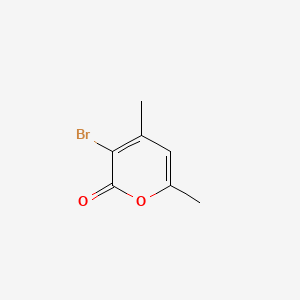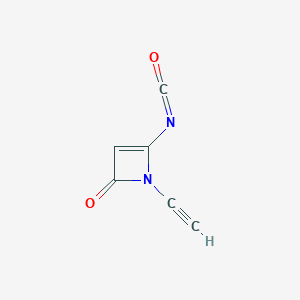
2(1H)-Azetone, 1-ethynyl-4-isocyanato-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Azetone, 1-ethynyl-4-isocyanato-(9CI) is a chemical compound with the molecular formula C9H5NO It is known for its unique structure, which includes an ethynyl group and an isocyanato group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Azetone, 1-ethynyl-4-isocyanato-(9CI) typically involves the reaction of an ethynyl-substituted benzene derivative with phosgene or a similar reagent to introduce the isocyanato group. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Azetone, 1-ethynyl-4-isocyanato-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the isocyanato group, leading to the formation of amines or other derivatives.
Substitution: The ethynyl and isocyanato groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized benzene derivatives.
Applications De Recherche Scientifique
2(1H)-Azetone, 1-ethynyl-4-isocyanato-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of polymers, coatings, and other materials with specific properties.
Mécanisme D'action
The mechanism by which 2(1H)-Azetone, 1-ethynyl-4-isocyanato-(9CI) exerts its effects involves its reactive functional groups. The isocyanato group can form covalent bonds with nucleophiles, while the ethynyl group can participate in various addition reactions. These interactions allow the compound to modify other molecules and materials, making it a versatile tool in chemical synthesis and research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-ethynyl-4-isocyanato-: Similar structure but lacks the azetone ring.
Phenyl isocyanate: Contains the isocyanato group but lacks the ethynyl group.
Ethynylbenzene: Contains the ethynyl group but lacks the isocyanato group.
Uniqueness
2(1H)-Azetone, 1-ethynyl-4-isocyanato-(9CI) is unique due to the presence of both the ethynyl and isocyanato groups on the benzene ring, which provides a combination of reactivity and versatility not found in the similar compounds listed above.
Propriétés
Formule moléculaire |
C6H2N2O2 |
|---|---|
Poids moléculaire |
134.09 g/mol |
Nom IUPAC |
1-ethynyl-4-isocyanatoazet-2-one |
InChI |
InChI=1S/C6H2N2O2/c1-2-8-5(7-4-9)3-6(8)10/h1,3H |
Clé InChI |
IVJAPMCTVMIXKX-UHFFFAOYSA-N |
SMILES canonique |
C#CN1C(=CC1=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


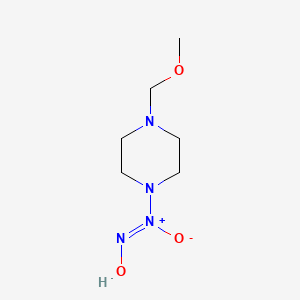
![4-(Dimethylamino)-1-[2-(2-phenylethyl)phenyl]butan-1-one](/img/structure/B13801351.png)
![Hydrocortisone-[1,2,6,7-3H(N)]](/img/structure/B13801355.png)
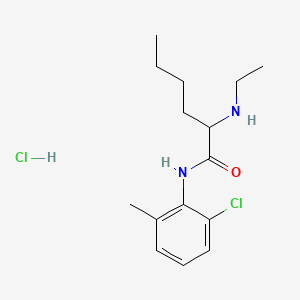
![[S-(E)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13801374.png)

![2-(3-Methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B13801385.png)
![5-Bromo-2-[[[[4-(phenoxymethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801395.png)
![2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane](/img/structure/B13801397.png)
